molecular formula C15H13BrClNO2 B3572432 2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B3572432
M. Wt: 354.62 g/mol
InChI Key: JIRVUKQYJUTSEL-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved through the bromination of 3-methylphenol using bromine in the presence of a catalyst.

    Formation of 2-(4-bromo-3-methylphenoxy)acetic acid: The 4-bromo-3-methylphenol is reacted with chloroacetic acid under basic conditions to form the corresponding ether.

    Amidation: The 2-(4-bromo-3-methylphenoxy)acetic acid is then reacted with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Depending on the nucleophile, products can include derivatives with different substituents on the aromatic rings.

    Oxidation: Products can include quinones or other oxidized aromatic compounds.

    Reduction: Products can include reduced aromatic rings or amines.

    Hydrolysis: Products include 2-(4-bromo-3-methylphenoxy)acetic acid and 2-chloroaniline.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel polymers or materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industrial Applications: It can be used in the development of new agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(4-bromo-3-methylphenoxy)-N-(2-bromophenyl)acetamide

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The presence of both halogens can enhance its stability and binding properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-8-11(6-7-12(10)16)20-9-15(19)18-14-5-3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRVUKQYJUTSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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